methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate
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Overview
Description
Methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate is a halogenated heterocyclic compound. It belongs to the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine atoms in the structure enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate typically involves the bromination of 1-methylimidazole followed by esterification. One common method includes the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent to yield 4,5-dibromo-1-methylimidazole. This intermediate is then reacted with methyl chloroformate under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for bromination and esterification can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 4,5-disubstituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Hydrolysis: Formation of 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylic acid.
Scientific Research Applications
Methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. The ester group may also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dibromo-1-methylimidazole
- 2-Bromo-1-methylimidazole
- 5-Bromo-1-methylimidazole
- 4-Bromo-1-methylimidazole-5-carboxaldehyde
Uniqueness
Methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate is unique due to the presence of both bromine atoms and an ester group, which confer distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
methyl 4,5-dibromo-1-methylimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O2/c1-10-4(8)3(7)9-5(10)6(11)12-2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOYIGOAINKDPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1C(=O)OC)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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